6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Substitution Reactions: Introduction of the 3-aminophenyl group and the isopropylamino group can be achieved through substitution reactions using suitable reagents and catalysts.
Final Modifications: Hydroxylation at the 7th position can be carried out using specific oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the quinazoline core or the amino groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound is being studied for its anti-cancer properties, it might inhibit specific kinases or interfere with DNA replication. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Aminophenyl)-2-(methylamino)quinazolin-7-ol
- 6-(3-Aminophenyl)-2-(ethylamino)quinazolin-7-ol
- 6-(3-Aminophenyl)-2-(propylamino)quinazolin-7-ol
Uniqueness
6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol may exhibit unique properties due to the specific arrangement of functional groups, which can influence its reactivity, biological activity, and overall stability compared to similar compounds.
Properties
CAS No. |
914395-75-8 |
---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
6-(3-aminophenyl)-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H18N4O/c1-10(2)20-17-19-9-12-7-14(16(22)8-15(12)21-17)11-4-3-5-13(18)6-11/h3-10,22H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
WTOSWDJBRZBXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.